Benocyclidine (BTCP) vs. Phencyclidine (PCP): Dopamine Reuptake Inhibition Potency and NMDA Receptor Affinity
Benocyclidine (BTCP) is a highly potent dopamine reuptake inhibitor with an IC50 of 7-8 nM, which is >750-fold more potent than its affinity for the PCP binding site on the NMDA receptor (K0.5 = 6 µM). In contrast, Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist with low potency as a dopamine reuptake inhibitor [1].
| Evidence Dimension | Dopamine Reuptake Inhibition (IC50) |
|---|---|
| Target Compound Data | 7-8 nM |
| Comparator Or Baseline | Phencyclidine (PCP) - IC50 value is in the micromolar range, demonstrating >750-fold lower potency for this target. |
| Quantified Difference | >750-fold higher potency for dopamine reuptake inhibition vs. PCP receptor binding; minimal NMDA antagonist activity. |
| Conditions | In vitro radioligand binding assay using [3H]dopamine and [3H]PCP in rat brain membranes . |
Why This Matters
This selectivity profile confirms that Benocyclidine is a specific tool for the dopamine transporter (DAT) with no confounding NMDA receptor antagonism, unlike PCP or ketamine.
- [1] Vignon, J., Pinet, V., Cerruti, C., Kamenka, J. M., & Chicheportiche, R. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. European Journal of Pharmacology, 148(3), 427-436. View Source
